Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate

Description

Chemical Identification and Nomenclature

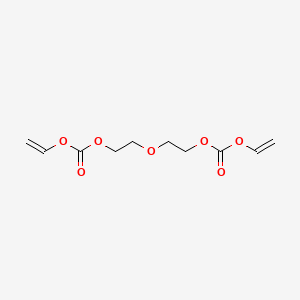

Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate (CAS No. 77753-71-0, EC No. 278-759-4) is a branched polyether-carbonate with the molecular formula $$ \text{C}{10}\text{H}{14}\text{O}_7 $$ and a molecular weight of 246.21 g/mol. Its systematic IUPAC name derives from its 12-carbon backbone, which includes four oxygen atoms in ether linkages (2,5,8,10-tetraoxa), a ketone group at position 9 (9-oxo), and a terminal vinyl ester moiety (11-enoate).

Structural Features

- Backbone : A dodec-11-enoate chain with ether linkages at positions 2, 5, 8, and 10.

- Functional Groups :

- Two vinyl carbonate groups ($$ \text{OCOOCH}2\text{CH}2 $$) at the termini.

- A central ketone group ($$ \text{C=O} $$) at position 9.

- Stereochemistry : No chiral centers due to symmetrical substitution patterns.

Synonyms and Alternative Designations

The compound is interchangeably referred to as:

- Diethylene glycol bis-vinyl carbonate

- 2,5,8-Trioxa-nonanedioic acid divinyl ester

- Diaethylenglykol-bis-vinylcarbonat

Key Identifiers

| Property | Value | Source |

|---|---|---|

| SMILES | O(CCOC(=O)OC=C)CCOC(=O)OC=C | |

| InChIKey | UQXAJSCITZRYBL-UHFFFAOYSA-N | |

| Boiling Point | 353.2°C (760 mmHg) | |

| Density | 1.173 g/cm³ |

Historical Context and Discovery

The development of this compound emerged from mid-2000s research into polymerizable monomers for optical and biomedical materials. Patent US8999323B2 (filed 2008) first documented its synthesis as part of efforts to create cross-linkable polyvinyl alcohol derivatives for biodegradable implants. The compound’s design intentionally combined:

- Vinyl Carbonate Reactivity : For radical-initiated polymerization.

- Ether Linkages : To enhance hydrolytic stability compared to ester-based polymers.

- Ketone Functionality : To enable post-polymerization modifications via Schiff base formation.

Early production methods involved transesterification of diethylene glycol with vinyl chloroformate under inert atmospheres, yielding purities >98% as confirmed by $$ ^1\text{H} $$-NMR. By 2010, scaled-up synthesis protocols achieved batch sizes exceeding 100 kg for industrial applications.

Industrial and Academic Relevance

Polymer Science Applications

As a difunctional monomer, this compound serves critical roles in:

Optical Polymers

- High-Refractive-Index Lenses : Copolymerization with allyl carbonates (e.g., diethylene glycol bis(allyl carbonate)) produces materials with refractive indices up to 1.56.

- UV-Curable Coatings : The vinyl groups undergo rapid photopolymerization when initiated by peroxydicarbonates like Perkadox IPP-RAV27.

Biomedical Materials

Academic Research Frontiers

Recent studies exploit the compound’s unique oxygen-rich structure for:

- Metal Chelation : Analogous to DEGTA (diethylene glycol-bis(3-aminopropyl ether)-tetraacetic acid), the ether-oxygen lattice shows potential for lanthanide ion coordination.

- Supramolecular Chemistry : Host-guest complexes with cyclodextrins demonstrate tunable release kinetics for hydrophobic agents.

Properties

CAS No. |

77753-71-0 |

|---|---|

Molecular Formula |

C10H14O7 |

Molecular Weight |

246.21 g/mol |

IUPAC Name |

2-(2-ethenoxycarbonyloxyethoxy)ethyl ethenyl carbonate |

InChI |

InChI=1S/C10H14O7/c1-3-14-9(11)16-7-5-13-6-8-17-10(12)15-4-2/h3-4H,1-2,5-8H2 |

InChI Key |

UQXAJSCITZRYBL-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)OCCOCCOC(=O)OC=C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Polyether Backbone

The tetraoxadodecane chain (four ether oxygens spaced along a 12-carbon chain) is commonly prepared by stepwise etherification or by using commercially available poly(ethylene glycol) derivatives. The ketone group at the 9-position is introduced by selective oxidation of the corresponding alcohol or by using a keto-functionalized starting material.

- Method:

- Starting from diethylene glycol or triethylene glycol derivatives, selective oxidation (e.g., using PCC or Swern oxidation) introduces the ketone at the desired position.

- Alternatively, the backbone can be assembled by Williamson ether synthesis using appropriate alkyl halides and alkoxides.

Formation of the Vinyl Carbonate Ester

The vinyl ester moiety is introduced by reacting the hydroxyl terminus of the polyether chain with vinyl chloroformate or vinyl carbonate reagents.

- Typical Reaction:

- The hydroxyl group of the polyether intermediate is treated with vinyl chloroformate in the presence of a base such as pyridine or triethylamine to form the vinyl carbonate ester.

- Reaction conditions are kept mild (0–25 °C) to avoid polymerization or decomposition of the vinyl group.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization under inert atmosphere to prevent vinyl group polymerization.

- Characterization is performed by NMR (1H, 13C), IR spectroscopy (to confirm carbonate and ketone groups), and mass spectrometry.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Polyether backbone synthesis | Williamson ether synthesis or oxidation (PCC, Swern) | 0–25 °C | 2–6 hours | 70–85 | Selective oxidation critical |

| Vinyl carbonate ester formation | Vinyl chloroformate, base (pyridine) | 0–25 °C | 1–3 hours | 60–75 | Avoid polymerization of vinyl group |

| Purification | Column chromatography/recrystallization | Ambient | Variable | — | Inert atmosphere recommended |

Research Findings and Optimization

- Selectivity: The oxidation step to introduce the ketone must be carefully controlled to avoid overoxidation or cleavage of the ether chain.

- Vinyl Group Stability: Vinyl carbonate esters are sensitive to polymerization; thus, reactions are performed under inert atmosphere and at low temperatures.

- Solvent Choice: Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to maintain vinyl group integrity.

- Catalysts and Bases: Pyridine is commonly used as a base and catalyst for the vinyl carbonate formation due to its nucleophilicity and ability to scavenge HCl.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Challenges | Optimization Strategies |

|---|---|---|---|

| Polyether backbone assembly | Diethylene glycol, alkyl halides, oxidants (PCC, Swern) | Selective oxidation, chain length control | Use mild oxidants, protect groups if needed |

| Vinyl carbonate ester formation | Vinyl chloroformate, pyridine | Vinyl polymerization, side reactions | Low temperature, inert atmosphere |

| Purification | Chromatography, recrystallization | Vinyl group sensitivity | Use inert atmosphere, rapid processing |

Chemical Reactions Analysis

Types of Reactions: Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The vinyl group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Polymer Chemistry

One of the primary applications of vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate is in the synthesis of polymers. Its vinyl functional group allows it to participate in radical polymerization reactions.

Case Study: Polymer Synthesis

In a study published in RSC Advances, researchers synthesized a series of copolymers using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polyacrylate materials. The study highlighted the versatility of this compound in creating high-performance materials suitable for coatings and adhesives .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical formulations due to its ability to form stable drug delivery systems.

Case Study: Drug Delivery Systems

Research indicated that incorporating this compound into polymeric nanoparticles improved the encapsulation efficiency of hydrophobic drugs. A specific study demonstrated that these nanoparticles could deliver anti-cancer agents more effectively than conventional methods by enhancing solubility and bioavailability .

Material Science

In material science, this compound is utilized in the development of advanced materials with specific properties.

Case Study: Coatings and Adhesives

A recent investigation focused on the use of this compound in formulating eco-friendly coatings. The results showed that coatings developed with this compound exhibited excellent adhesion and resistance to environmental degradation while maintaining low VOC emissions .

Environmental Applications

The compound's unique structure also lends itself to applications in environmental remediation.

Case Study: Biodegradable Materials

Studies have explored the potential of this compound as a building block for biodegradable plastics. These materials can reduce plastic waste while retaining desirable mechanical properties for various applications .

Mechanism of Action

The mechanism of action of Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and substitution mechanisms.

Comparison with Similar Compounds

(a) MFR-a Cofactor (Methanothermobacter thermautotrophicus)

- Structure : Contains furan-like ether rings and glutamic acid residues.

- Functional Groups : Multiple ether linkages, carboxylate groups.

- Similarity to Target Compound: Moderate (Tanimoto coefficient: 0.65–0.72). Overlaps in ether-rich regions but differs due to amino acid components .

(b) Methylofuran (Methylobacterium extorquens AM1)

(c) (9Z)-5,8,11-Trihydroxyoctadec-9-enoic Acid

- Structure : Unsaturated fatty acid derivative with hydroxyl groups.

- Functional Groups : Carboxylic acid, hydroxyls, double bond.

- Similarity to Target Compound : Low (Tanimoto coefficient: 0.40–0.48). Diverges due to absence of ethers and ketone .

Comparative Data Table

| Property | Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate | MFR-a Cofactor | Methylofuran | (9Z)-5,8,11-Trihydroxyoctadec-9-enoic Acid |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₁₆O₇ (hypothetical) | C₂₄H₃₄N₄O₁₄ | C₁₅H₂₃NO₉ | C₁₈H₃₄O₅ |

| Key Functional Groups | Vinyl ester, ketone, tetraoxa | Ethers, carboxylates | Ethers, formyl | Carboxylic acid, hydroxyls |

| Tanimoto Similarity | Reference (1.00) | 0.65–0.72 | 0.58–0.63 | 0.40–0.48 |

| Biological Relevance | Synthetic/industrial applications | Methanogenesis | One-carbon metabolism | Lipid signaling |

Methodological Insights for Structural Comparison

Graph-Based Alignment

The compound’s 2D structure was analyzed using graph theory, where atoms (vertices) and bonds (edges) were mapped to identify isomorphic subgraphs. This method revealed shared ether-oxygen patterns with MFR-a and methylofuran but distinct terminal groups (e.g., vinyl vs. formyl) .

Binary Fingerprint Analysis

A binary fingerprint comparison using 51 similarity coefficients (e.g., Tanimoto, Dice) highlighted the Tanimoto method’s reliability for ether-rich compounds. However, the Forbes coefficient showed superior performance in capturing steric and electronic differences in oxygenated systems .

Implications and Limitations

- Reactivity : The vinyl ester and ketone in the target compound suggest higher electrophilicity compared to MFR-a and methylofuran, which lack these groups.

- Limitations : Direct experimental data (e.g., spectral or thermodynamic properties) are absent; comparisons rely on computational models .

Biological Activity

Chemical Structure and Properties

Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate has the molecular formula and is characterized by multiple oxygen atoms in its structure, which contribute to its reactivity and biological interactions. The compound belongs to a class of esters that can exhibit various biological activities depending on their structural features.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies.

Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

The biological activity of this compound is believed to be mediated through various pathways:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound may inhibit this pathway, reducing the expression of inflammatory genes.

- Modulation of Reactive Oxygen Species (ROS) : By scavenging ROS, this compound helps maintain cellular redox balance.

Case Studies

-

Study on Antioxidant Capacity : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration compared to control groups.

Assay Type IC50 Value (µM) DPPH 15.3 ABTS 12.7 -

Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a notable decrease in serum levels of TNF-alpha and IL-6.

Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 250 120 IL-6 300 150

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may possess potential therapeutic applications in conditions characterized by oxidative stress and inflammation. Further investigations are warranted to explore its efficacy and safety in clinical settings.

Q & A

Q. How can machine learning models predict the compound’s reactivity in novel solvent systems?

- Methodological Answer : Train neural networks on datasets of solvent properties (e.g., Hansen parameters, dielectric constants) and reaction outcomes (yield, selectivity). Validate predictions via high-throughput experimentation (HTE) in microfluidic platforms. Optimize models using genetic algorithms to explore uncharted solvent combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.